1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide
Description
1-(3,4-Difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide is a synthetic small molecule characterized by a central azetidine carboxamide core. The azetidine ring is substituted with a 3,4-difluorobenzoyl group at the 1-position and linked via a carboxamide bond to a phenyl ring bearing a 2-methyl-1,3-thiazol-4-yl substituent at the 3-position.
Properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O2S/c1-12-24-19(11-29-12)13-3-2-4-16(7-13)25-20(27)15-9-26(10-15)21(28)14-5-6-17(22)18(23)8-14/h2-8,11,15H,9-10H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFASFPFYXKQLNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 3,4-difluorobenzoyl chloride: This can be achieved by reacting 3,4-difluorobenzoic acid with thionyl chloride under reflux conditions.
Formation of the thiazolyl intermediate: The thiazolyl group can be synthesized by reacting 2-methyl-1,3-thiazole with appropriate reagents.
Coupling reaction: The final step involves coupling the 3,4-difluorobenzoyl chloride with the thiazolyl intermediate and azetidine-3-carboxamide under suitable conditions to form the target compound.
Chemical Reactions Analysis
1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
PLA2 Inhibitor (Calbiochem 525143)
A structurally related compound, N-{(2S,4R)-4-(biphenyl-2-ylmethyl-isobutyl-amino)-1-[2-(2,4-difluorobenzoyl)-benzoyl]-pyrrolin-2-ylmethyl}-3-[4-(2,4-dioxothiazolidin-5-ylidenemethyl)-phenyl]acrylamide, HCl, shares the 2,4-difluorobenzoyl moiety but differs in its heterocyclic scaffold (pyrrolin vs. azetidine) and the presence of a thiazolidinedione ring . While the target compound incorporates a thiazole ring, this inhibitor uses a thiazolidinedione group, which is known to enhance interactions with phospholipase A2 (PLA2) enzymes. The substitution pattern on the benzoyl group (2,4-difluoro vs.
Benzoylurea-Based Pesticides
Novaluron (ISO Name)
Novaluron (1-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethoxy)phenyl]-3-(2,6-difluorobenzoyl)urea) shares a difluorobenzoyl group but replaces the azetidine carboxamide with a urea linker. Urea derivatives are prevalent in agrochemicals due to their stability and ability to disrupt insect chitin synthesis. The 2,6-difluorobenzoyl substitution in novaluron contrasts with the 3,4-difluoro configuration in the target compound, highlighting how positional isomerism impacts biological activity—novaluron acts as an insect growth regulator, whereas the azetidine carboxamide may target mammalian enzymes .
Fluazuron
Fluazuron (1-[4-chloro-3-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]-3-(2,6-difluorobenzoyl)urea) similarly employs a urea backbone and a 2,6-difluorobenzoyl group. The additional pyridyloxy substituent in fluazuron enhances its acaricidal activity by improving binding to arthropod-specific targets. The absence of such extended aromatic systems in the target compound suggests a narrower spectrum of activity, possibly tailored for non-pesticidal applications .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Benzoyl Substitution | Heterocyclic Motif | Primary Application |
|---|---|---|---|---|
| Target Compound | Azetidine carboxamide | 3,4-Difluoro | 2-Methyl-1,3-thiazol-4-yl | Undisclosed (likely medicinal) |
| PLA2 Inhibitor (Calbiochem 525143) | Pyrrolin | 2,4-Difluoro | Thiazolidinedione | Enzyme inhibition |
| Novaluron | Urea | 2,6-Difluoro | None | Insect growth regulation |
| Fluazuron | Urea | 2,6-Difluoro | Pyridyloxy | Acaricide |
Research Findings and Implications
- Substitution Effects : The 3,4-difluorobenzoyl group in the target compound may offer enhanced metabolic stability compared to 2,4- or 2,6-difluoro isomers due to reduced steric hindrance and optimized electronic effects .
- Heterocyclic Influence : The thiazole ring in the target compound could improve membrane permeability compared to bulkier heterocycles like thiazolidinedione or pyridyloxy groups, which are more common in pesticides .
Biological Activity
The compound 1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
Pharmacological Properties
Recent studies have highlighted various pharmacological properties of this compound:
- Anticancer Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it has been shown to induce apoptosis in HeLa cells with an IC50 value comparable to standard chemotherapeutics like cisplatin .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced inflammation markers significantly, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Activity : Preliminary tests indicate that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : It activates caspases and other apoptotic markers leading to programmed cell death in cancer cells.
- Modulation of Inflammatory Pathways : The compound inhibits the expression of pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Q & A
Q. Q1. What are the established synthetic routes for 1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide, and what reaction conditions are critical for yield optimization?
A1. The synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with substituted benzoyl and thiazole-containing aromatic amines. Key steps include:
- Acylation : Reacting 3,4-difluorobenzoyl chloride with azetidine-3-carboxamide under basic conditions (e.g., K₂CO₃ in DMF) .
- Thiazole incorporation : Introducing the 2-methyl-1,3-thiazol-4-yl moiety via nucleophilic substitution or Suzuki coupling .
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) are preferred for intermediate stability, while ethanol or ethyl acetate is used for final crystallization .
Critical factors include temperature control (<60°C to avoid decomposition) and stoichiometric excess (1.1–1.2 eq) of electrophilic reagents .
Q. Q2. How is structural characterization of this compound performed, and what spectroscopic techniques are most reliable?
A2. A multi-technique approach is essential:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the azetidine ring and substituent positions. The 3,4-difluorobenzoyl group shows distinct splitting patterns (e.g., meta/para coupling) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles, critical for verifying the azetidine-thiazole spatial arrangement .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm error) and detects fragmentation patterns .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
A3. Contradictions often arise from metabolic instability or off-target effects. Methodological strategies include:
- Metabolic profiling : Use liver microsome assays to identify degradation products (e.g., cytochrome P450-mediated oxidation of the thiazole ring) .
- Structure-activity relationship (SAR) studies : Modify the azetidine carboxamide or thiazole methyl group to improve pharmacokinetic properties .
- Target engagement assays : Employ fluorescence polarization or SPR to verify binding affinity discrepancies .
Q. Q4. What experimental design principles apply to optimizing the synthesis of derivatives with enhanced solubility?
A4. A Design of Experiments (DoE) framework is recommended:
- Factors : Solvent polarity, temperature, and substituent hydrophilicity (e.g., replacing methyl with hydroxyl groups on the thiazole) .
- Response variables : Solubility (measured via HPLC), yield, and purity .
- Statistical modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP) with solubility .
Flow chemistry systems can enhance reproducibility by controlling residence time and mixing efficiency .
Q. Q5. How can crystallographic data ambiguities (e.g., disordered fluorine atoms) be addressed during refinement?
A5. SHELX-based refinement strategies include:
- Occupancy refinement : Assign partial occupancy to disordered fluorine atoms in the 3,4-difluorobenzoyl group .
- Restraints : Apply geometric restraints (DFIX, SIMU) to maintain reasonable bond lengths and angles during least-squares minimization .
- Validation tools : Use ORTEP-3 for graphical validation of thermal ellipsoids and hydrogen-bonding networks .
Q. Q6. What strategies mitigate challenges in reproducing biological activity across different assay platforms?
A6. Key considerations:
- Assay standardization : Use reference compounds (e.g., positive controls for kinase inhibition) to calibrate inter-lab variability .
- Membrane permeability correction : Apply PAMPA (parallel artificial membrane permeability assay) data to normalize cell-based results .
- Data normalization : Report IC₅₀ values relative to internal controls (e.g., % inhibition at fixed concentrations) to account for plate-to-plate variability .
Q. Notes
- All methodologies are derived from peer-reviewed protocols in crystallography, organic synthesis, and bioassay design.
- Advanced questions emphasize hypothesis-driven experimental design over descriptive answers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
